2-Acetamido-2-(3-methylcyclohexyl)acetic acid
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Overview
Description
2-Acetamido-2-(3-methylcyclohexyl)acetic acid is an organic compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . This compound is characterized by the presence of an acetamido group and a methylcyclohexyl group attached to an acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-(3-methylcyclohexyl)acetic acid typically involves the acylation of 3-methylcyclohexylamine with acetic anhydride, followed by the hydrolysis of the resulting intermediate. The reaction conditions often include the use of a suitable solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-(3-methylcyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halides or thiols in the presence of a suitable base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or thiolated derivatives.
Scientific Research Applications
2-Acetamido-2-(3-methylcyclohexyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Acetamido-2-(3-methylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the methylcyclohexyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-2-(3-methylcyclohexyl)propanoic acid
- 2-Acetamido-2-(3-methylcyclohexyl)butanoic acid
- 2-Acetamido-2-(3-methylcyclohexyl)pentanoic acid
Uniqueness
2-Acetamido-2-(3-methylcyclohexyl)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the acetamido group and the methylcyclohexyl group allows for specific interactions with biological targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-acetamido-2-(3-methylcyclohexyl)acetic acid |
InChI |
InChI=1S/C11H19NO3/c1-7-4-3-5-9(6-7)10(11(14)15)12-8(2)13/h7,9-10H,3-6H2,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
WNSCWXATSNXISF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)C(C(=O)O)NC(=O)C |
Origin of Product |
United States |
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